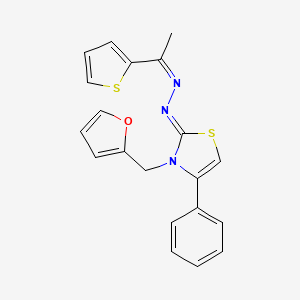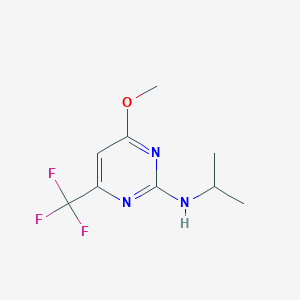
N-isopropyl-4-methoxy-6-(trifluoromethyl)-2-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-4-methoxy-6-(trifluoromethyl)-2-pyrimidinamine, also known as NIMP, is a small molecule compound used in a variety of scientific research applications. It has been used as a scaffold for the synthesis of various compounds and as a starting material for drug discovery. NIMP has a range of biochemical and physiological effects, and its use in laboratory experiments has both advantages and limitations.
Scientific Research Applications
N-isopropyl-4-methoxy-6-(trifluoromethyl)-2-pyrimidinamine has been used as a scaffold for the synthesis of various compounds, including those used in drug discovery. It has also been used in the synthesis of compounds used in the treatment of cancer, inflammation, and other diseases. In addition, this compound has been used in the synthesis of compounds used in the diagnosis and treatment of neurological disorders.
Mechanism of Action
N-isopropyl-4-methoxy-6-(trifluoromethyl)-2-pyrimidinamine has been shown to interact with a variety of proteins and enzymes, including those involved in the regulation of cell growth and survival. It has also been shown to interact with receptors, including those involved in the regulation of neurotransmitter release. In addition, this compound has been shown to inhibit the activity of certain enzymes, including those involved in the metabolism of drugs.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in the metabolism of drugs, as well as to modulate the activity of receptors involved in the regulation of neurotransmitter release. It has also been shown to inhibit the activity of certain proteins involved in the regulation of cell growth and survival.
Advantages and Limitations for Lab Experiments
N-isopropyl-4-methoxy-6-(trifluoromethyl)-2-pyrimidinamine is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and has a range of biochemical and physiological effects. However, there are some limitations to its use in lab experiments. For example, it is difficult to control the concentration of this compound in an experiment, and it is also difficult to detect its presence in small quantities.
Future Directions
N-isopropyl-4-methoxy-6-(trifluoromethyl)-2-pyrimidinamine has a range of potential applications in scientific research, and there are a number of potential future directions for its use. These include the development of new compounds for drug discovery and the development of compounds for the diagnosis and treatment of neurological disorders. In addition, this compound could be used in the synthesis of compounds for the treatment of cancer and inflammation, as well as for the development of compounds for the regulation of cell growth and survival. Finally, this compound could be used as a scaffold for the synthesis of new compounds for a variety of other applications.
Synthesis Methods
N-isopropyl-4-methoxy-6-(trifluoromethyl)-2-pyrimidinamine can be synthesized in a variety of ways, including the use of a Knoevenagel condensation reaction. This method involves the reaction of a methylene group with a carbonyl group, which in the case of this compound is a pyrimidine ring. The reaction produces a new carbon-carbon bond, resulting in the formation of a new pyrimidine ring with an isopropyl group attached. Other synthesis methods include the use of a Suzuki-Miyaura reaction, which is a cross-coupling reaction between a boronic acid and an organohalide, and a Wittig reaction, which involves the reaction of a phosphonium salt with an aldehyde or ketone.
properties
IUPAC Name |
4-methoxy-N-propan-2-yl-6-(trifluoromethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3O/c1-5(2)13-8-14-6(9(10,11)12)4-7(15-8)16-3/h4-5H,1-3H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFGXYQMCHTOJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=CC(=N1)OC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


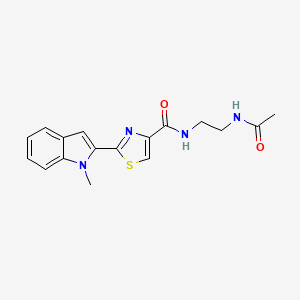
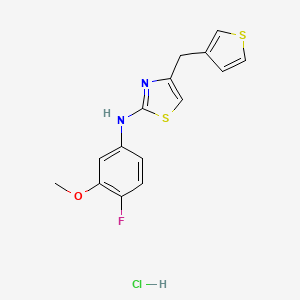
![Tert-butyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate](/img/structure/B2948373.png)
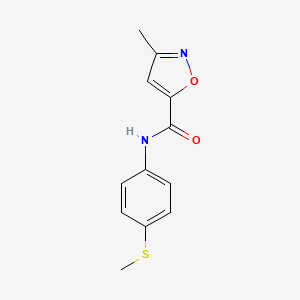
![N-(2,3-dimethylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2948377.png)
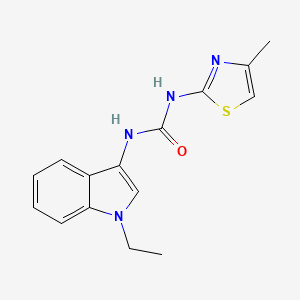
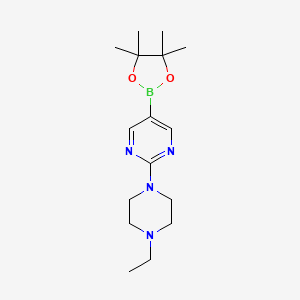

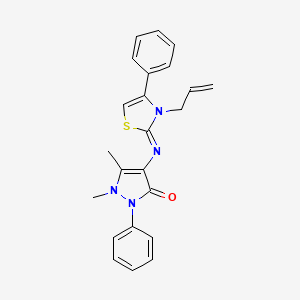
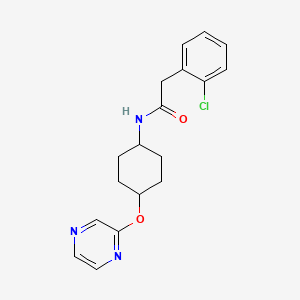
![ethyl 4-(3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate](/img/structure/B2948390.png)
![N-cycloheptyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2948392.png)
